Cas no 136366-39-7 (N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride)
N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-methyl Homarylamine (hydrochloride)
- N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride
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- Inchi: 1S/C11H15NO2.ClH/c1-12(2)6-5-9-3-4-10-11(7-9)14-8-13-10;/h3-4,7H,5-6,8H2,1-2H3;1H
- InChI Key: UQIGBMMOTJOZDN-UHFFFAOYSA-N
- SMILES: C(C1C=CC2OCOC=2C=1)CN(C)C.Cl
N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73070-1mg |
N-methyl Homarylamine (hydrochloride) |
136366-39-7 | 98% | 1mg |
¥891.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73070-5mg |
N-methyl Homarylamine (hydrochloride) |
136366-39-7 | 98% | 5mg |
¥2088.00 | 2022-04-26 | |
| 1PlusChem | 1P01EQ8S-1mg |
N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride |
136366-39-7 | ≥98% | 1mg |
$115.00 | 2023-12-22 | |
| 1PlusChem | 1P01EQ8S-5mg |
N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride |
136366-39-7 | ≥98% | 5mg |
$234.00 | 2023-12-22 | |
| A2B Chem LLC | AX66012-1mg |
N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride |
136366-39-7 | ≥98% | 1mg |
$66.00 | 2024-04-20 | |
| A2B Chem LLC | AX66012-5mg |
N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride |
136366-39-7 | ≥98% | 5mg |
$164.00 | 2024-04-20 |
N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride
Introduction to N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride (CAS No. 136366-39-7)
N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride, a compound with the chemical identifier CAS No. 136366-39-7, is a derivative of benzodioxole that has garnered significant attention in the field of pharmaceutical research. This compound belongs to a class of molecules known for their diverse biological activities, making it a subject of intense study in medicinal chemistry. The benzodioxole scaffold, characterized by its oxygen-containing aromatic ring system, is well-documented for its potential in modulating various biological pathways.
The structural features of N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride contribute to its unique pharmacological profile. The presence of the hydrochloride salt form enhances its solubility and bioavailability, which are critical factors in drug development. This compound has been explored for its potential applications in treating neurological disorders, particularly due to its interaction with serotonin and dopamine receptors. The dimethylamino group at the 5-position of the benzodioxole ring is a key pharmacophore that influences its binding affinity and efficacy.
Recent advancements in computational chemistry have allowed researchers to predict the binding modes of N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride with high precision. Molecular docking studies have revealed that this compound can effectively interact with target proteins involved in neurotransmitter signaling. These interactions are thought to underlie its potential therapeutic effects in conditions such as depression and anxiety disorders. The hydrochloride salt form further improves its pharmacokinetic properties, making it a promising candidate for further clinical development.
In vitro studies have demonstrated the compound's ability to modulate neurotransmitter release and receptor activity. For instance, research indicates that N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride can enhance serotonin receptor occupancy, which is a critical factor in the treatment of mood disorders. Additionally, its interaction with dopamine receptors suggests potential applications in managing symptoms associated with neurodegenerative diseases. These findings have prompted further investigation into its mechanisms of action and therapeutic potential.
The synthesis of N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to streamline the process. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for clinical trials.
Ethical considerations are paramount in the development of new pharmaceuticals. N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride has been subjected to rigorous safety evaluations to assess its potential side effects and toxicity profiles. Preclinical studies have provided valuable insights into its safety margins and dosing regimens. These studies are essential for ensuring that the compound is safe for human use and for guiding future clinical trials.
The future direction of research on N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride includes exploring its potential in combination therapies. By pairing this compound with other medications targeting different neurotransmitter systems, researchers aim to develop more comprehensive treatments for neurological disorders. Additionally, investigating its effects in animal models will provide further evidence of its therapeutic efficacy before human trials can commence.
The impact of this research extends beyond academic circles. The development of novel compounds like N,N-dimethyl-1,3-benzodioxole-5-ethanamine,monohydrochloride represents a significant step forward in addressing unmet medical needs. As our understanding of biological pathways continues to evolve, compounds like this one offer hope for new treatments that can improve patient outcomes. The collaborative efforts of chemists, biologists, and clinicians are essential in translating laboratory discoveries into tangible benefits for patients worldwide.
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